Ácido 3-amino-4-hidroxibenzoico clorhidrato

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

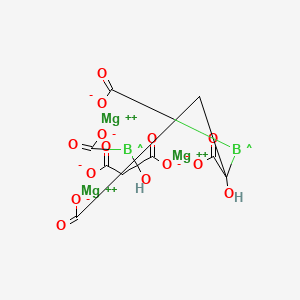

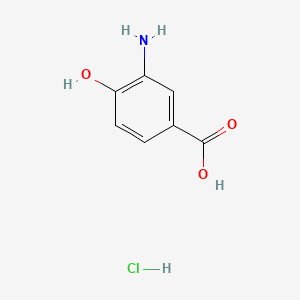

3-Amino-4-hydroxybenzoic acid hydrochloride: is a monohydroxybenzoic acid derivative. It is a crystalline compound with the molecular formula C7H8ClNO3 and a molecular weight of 189.6 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Aplicaciones Científicas De Investigación

Chemistry: 3-Amino-4-hydroxybenzoic acid hydrochloride is used as an intermediate in the synthesis of azo and thioxine dyes . It is also employed in the preparation of various organic compounds.

Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways. It serves as a precursor for the synthesis of biologically active molecules .

Industry: In the industrial sector, 3-Amino-4-hydroxybenzoic acid hydrochloride is used in the production of sensitized paper and other specialty chemicals .

Mecanismo De Acción

Target of Action

It’s known that 3,4-ahba serves as a precursor for thermostable bioplastics , indicating its role in the synthesis of these materials.

Mode of Action

It’s known that the synthetic pathway of γ-amino acid 3,4-ahba differs entirely from the well-known shikimate pathway, which is essential for synthesizing aromatic amino acids .

Biochemical Pathways

3,4-AHBA is involved in the production of thermostable bioplastics . The production of 3,4-AHBA by a recombinant Corynebacterium glutamicum strain KT01 expressing griH and griI genes derived from Streptomyces griseus has been reported . The specific productivity of 3,4-AHBA increased with decreasing levels of dissolved oxygen (DO), indicating that oxygen limitation affects the metabolic pathways involved in 3,4-AHBA production .

Pharmacokinetics

It’s known that the specific productivity of 3,4-ahba increased with decreasing levels of dissolved oxygen (do), suggesting that oxygen levels may influence the bioavailability of 3,4-ahba .

Result of Action

The result of 3,4-AHBA action is the production of thermostable bioplastics . Under oxygen limitation, a recombinant Corynebacterium glutamicum strain KT01 produced 3,4-AHBA with large amounts of amino acids as by-products .

Action Environment

The action of 3,4-AHBA is influenced by environmental factors such as oxygen levels . The specific productivity of 3,4-AHBA was found to be eightfold higher under oxygen limitation (DO = 0 ppm) than under aerobic conditions (DO ≥ 2.6 ppm) .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The preparation of 3-Amino-4-hydroxybenzoic acid hydrochloride involves several steps:

Reduction: The 3-nitro-4-hydroxybenzoic acid is dissolved in water and adjusted with an inorganic base solution.

Purification: The 3-amino-4-hydroxybenzoic acid hydrochloride is dissolved in water, adjusted with an inorganic base solution, concentrated, and cooled to 0 to 5°C for precipitation.

Industrial Production Methods: Industrial production methods for 3-Amino-4-hydroxybenzoic acid hydrochloride typically involve similar steps but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: 3-Amino-4-hydroxybenzoic acid hydrochloride can undergo oxidation reactions to form various derivatives.

Reduction: The compound can be reduced to form 3-amino-4-hydroxybenzaldehyde.

Substitution: It can participate in substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Catalysts such as palladium on carbon (Pd/C) are used for reduction reactions.

Substitution: Reagents like halogens and alkylating agents are used for substitution reactions.

Major Products Formed:

Oxidation: Various oxidized derivatives of 3-amino-4-hydroxybenzoic acid.

Reduction: 3-amino-4-hydroxybenzaldehyde.

Substitution: Substituted benzoic acid derivatives.

Comparación Con Compuestos Similares

4-Amino-3-hydroxybenzoic acid: This compound is structurally similar but differs in the position of the amino and hydroxyl groups.

3-Hydroxy-4-aminobenzoic acid: Another similar compound with the amino and hydroxyl groups in different positions.

Uniqueness: 3-Amino-4-hydroxybenzoic acid hydrochloride is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. Its ability to participate in various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes.

Propiedades

IUPAC Name |

3-amino-4-hydroxybenzoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3.ClH/c8-5-3-4(7(10)11)1-2-6(5)9;/h1-3,9H,8H2,(H,10,11);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHQWETPIAIQHFZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)N)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10657009 |

Source

|

| Record name | 3-Amino-4-hydroxybenzoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10657009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.59 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1571-65-9 |

Source

|

| Record name | 3-Amino-4-hydroxybenzoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10657009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the primary application of 3-amino-4-hydroxybenzoic acid hydrochloride described in the provided research?

A1: The research primarily focuses on utilizing 3-amino-4-hydroxybenzoic acid hydrochloride as a monomer for synthesizing polymers. Specifically, one study explores its use in the in-situ polymerization with poly(phosphoric acid) to create poly(2,5-benzoxazole)/carbon nanotube composites. [] This suggests the compound's potential in material science and engineering applications.

Q2: How is 3-amino-4-hydroxybenzoic acid hydrochloride synthesized according to the provided research?

A2: The research details a three-step synthesis method for 3-amino-4-hydroxybenzoic acid: []

Q3: What are the claimed advantages of the described synthesis method for 3-amino-4-hydroxybenzoic acid?

A3: The research paper highlights that the presented three-step synthesis method offers several advantages: []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(5R,8S,9S,10S,13S,14S)-10,13-dimethyl-2,3,4,5,6,7,8,9,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-11,17-dione](/img/structure/B576341.png)

![(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-17-[(2R,6S)-5,7-dihydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7,12-triol](/img/structure/B576351.png)

![methyl 2-[(3R,3aR,5aS,6S,7R,9aR,9bS)-6-(2-methoxy-2-oxoethyl)-3a,6-dimethyl-3-[(2R)-6-methylheptan-2-yl]-2,3,4,5,5a,7,8,9,9a,9b-decahydro-1H-cyclopenta[a]naphthalen-7-yl]acetate](/img/structure/B576356.png)

![tert-butyl 5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate](/img/structure/B576360.png)

![(2S)-6-amino-2-[[(2S)-2-amino-3-methylbutanoyl]amino]hexanoic acid;hydrochloride](/img/structure/B576361.png)